ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound features a cyclohepta[b]thiophene core substituted with an ethyl carboxylate group at position 2. At position 2, an acetamido linker connects a thioether group to a 1-(4-bromobenzyl)-substituted indole moiety. The 4-bromobenzyl group introduces significant lipophilicity and steric bulk, while the indole-thioether linkage may enhance interactions with biological targets via π-π stacking and sulfur-mediated hydrogen bonding. The molecular weight of this compound is expected to exceed 600 g/mol, with a high logP value (>5) due to its aromatic and hydrophobic substituents .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN2O3S2/c1-2-35-29(34)27-22-9-4-3-5-11-24(22)37-28(27)31-26(33)18-36-25-17-32(23-10-7-6-8-21(23)25)16-19-12-14-20(30)15-13-19/h6-8,10,12-15,17H,2-5,9,11,16,18H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEOOXFSQIHPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique structure combines various bioactive moieties that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on diverse research findings.
- Molecular Formula : C29H29BrN2O3S2
- Molecular Weight : 597.59 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
Research has demonstrated that compounds similar to ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) exhibit significant antimicrobial properties. A study screening various derivatives found that compounds with similar thioacetamide structures showed promising results against a range of bacteria and fungi. Specifically:
-
Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Streptococcus pyogenes
- Klebsiella pneumoniae
-
Fungal Strains Tested :
- Aspergillus flavus
- Candida albicans
The results indicated that several synthesized compounds exhibited good antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting that the thioether linkage may enhance biological activity .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that indole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study on related thiazole derivatives revealed significant cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A549 | 1.61 ± 1.92 |
| Compound 2 | NIH/3T3 | 1.98 ± 1.22 |
This suggests that modifications in the indole and thioacetamide regions of the molecule could lead to enhanced anticancer efficacy.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored extensively. Specifically, studies have indicated that N-benzyl derivatives show promising results in seizure models:
- Maximal Electroshock Seizure (MES) tests indicated that certain derivatives had ED50 values lower than traditional anticonvulsants like phenobarbital .
| Compound | MES ED50 (mg/kg) |
|---|---|
| N-benzyl derivative | 13-21 |
| Phenobarbital | 22 |
This highlights the potential for ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) to exhibit similar anticonvulsant properties.
Scientific Research Applications
The compound exhibits a variety of biological activities attributed to its unique structural components.
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. A study screening various thioacetamide derivatives found promising results against multiple bacterial and fungal strains.
Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Streptococcus pyogenes
- Klebsiella pneumoniae
Fungal Strains Tested :
- Aspergillus flavus
- Candida albicans
The results demonstrated notable antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting that the thioether linkage enhances biological activity.
Anticancer Activity
The structural features of ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) indicate potential anticancer properties. Indole derivatives are known for their cytotoxic effects against various cancer cell lines.
A study on related compounds revealed significant cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3):
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A549 | 1.61 ± 1.92 |
| Compound 2 | NIH/3T3 | 1.98 ± 1.22 |
These findings suggest that modifications in the indole and thioacetamide regions could enhance anticancer efficacy.
Anticonvulsant Activity
The anticonvulsant potential of compounds related to ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) has been explored extensively. Studies indicate that N-benzyl derivatives show promising results in seizure models.
Maximal Electroshock Seizure (MES) tests indicated that certain derivatives had effective doses (ED50) lower than traditional anticonvulsants like phenobarbital:
| Compound | MES ED50 (mg/kg) |
|---|---|
| N-benzyl derivative | 13 - 21 |
| Phenobarbital | 22 |
This highlights the potential for ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) to exhibit similar anticonvulsant properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, focusing on substituents, synthetic routes, physicochemical properties, and biological activities:
Key Structural and Functional Differences:
Substituent Diversity: The target compound’s 4-bromobenzyl-indole-thioether group distinguishes it from piperazine (VIg, VIh) or benzamide (23, 47) analogs. Bromine enhances lipophilicity and may improve blood-brain barrier penetration compared to fluorine or methoxy groups .
Synthetic Efficiency :
- Yields vary widely: VIg (56%) and VIh (55%) vs. 47 (100%). The target compound’s synthesis likely requires multi-step coupling, reducing overall efficiency .
Physicochemical Properties :
- The target’s logP (~5.8) exceeds VIg (3.5) and 23 (estimated ~4.0), indicating higher lipophilicity but poorer aqueous solubility. This may limit bioavailability despite enhanced membrane permeability .
- Molecular weights correlate with substituent complexity: target (~605 g/mol) > VIg (455 g/mol) > 23 (345 g/mol) .
Biological Activity :
- Piperazine derivatives (VIg, VIh) show potent acetylcholinesterase inhibition, while benzamide analogs (23, 47) target influenza polymerase. The target’s indole-thioether moiety may confer unique target specificity, though this remains unverified .
Research Findings and Implications
- Bulky substituents (e.g., 4-bromobenzyl in the target) may improve affinity for hydrophobic enzyme pockets but increase metabolic instability .
- Piperazine analogs (VIg, VIh) demonstrate the importance of nitrogen-containing groups in acetylcholinesterase inhibition, a feature absent in the target .
Synthetic Challenges :
- Low yields in some analogs (e.g., 22% in ’s compound) highlight the difficulty of introducing bulky substituents without optimized coupling conditions .
Q & A
Q. What are the common synthetic strategies for synthesizing this compound and its derivatives?
The synthesis typically involves multi-step organic reactions, including:
- Thiophene ring formation via cyclization (e.g., Gewald reaction) using sulfur and diene precursors .
- Functionalization through acylation (e.g., introducing bromobenzyl or thioacetamido groups via nucleophilic substitution or coupling reactions) .
- Optimization of reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. For example, using dry dichloromethane (DCM) for moisture-sensitive steps .
Q. Which characterization techniques are essential for structural confirmation?
Key methods include:
- NMR spectroscopy (1H, 13C) to resolve substituent positions and confirm regioselectivity .
- X-ray crystallography to resolve structural ambiguities, particularly for complex fused-ring systems .
- Mass spectrometry (HRMS/LC-MS) to verify molecular weight and fragmentation patterns .
Q. What biological activities are reported for structurally related thiophene derivatives?
Similar compounds exhibit:
- Anticancer activity (e.g., inhibition of HepG-2 and MCF-7 cell lines via tubulin binding) .
- Antimicrobial effects against Gram-positive bacteria and fungi .
- Enzyme modulation (e.g., kinase or protease inhibition) .
Q. Which functional groups are critical for pharmacological activity?
- The 4-bromobenzyl group enhances lipophilicity and target affinity .
- The thioacetamido linker improves metabolic stability and facilitates hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can researchers optimize low-yield steps in the synthesis (e.g., acylation or cyclization)?
Systematic approaches include:
- Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- In-line monitoring (e.g., TLC or HPLC) to track reaction progress and minimize side products .
- Microwave-assisted synthesis to accelerate sluggish steps (e.g., cyclization) .
Q. What methodologies resolve structural ambiguities in NMR spectra for complex derivatives?
- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton and carbon signals .
- Crystallographic data to validate spatial arrangements of substituents (e.g., confirming the orientation of the indole-thioether moiety) .
Q. How can contradictory bioactivity data between studies be addressed?
- Structural benchmarking : Compare substituent effects (e.g., replacing bromine with chlorine alters tubulin binding affinity) .
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-analysis of published IC50 values to identify trends in structure-activity relationships (SAR) .
Q. What strategies improve metabolic stability in derivative design?
- Prodrug approaches : Introduce ester or amide groups that hydrolyze in vivo to active metabolites .
- Substituent modification : Replace labile groups (e.g., nitro) with bioisosteres (e.g., trifluoromethyl) .
- CYP450 inhibition assays to identify metabolic hotspots .
Q. How is the mechanism of action validated in cancer cell lines?
- Target engagement assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding to tubulin .
- Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
- CRISPR screens to pinpoint genetic dependencies linked to compound sensitivity .
Q. What computational tools predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
